methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core. This molecule is characterized by:
- A chloromethyl group at position 2, which enhances reactivity in substitution reactions.
- A methyl carboxylate moiety at position 6, contributing to solubility in polar solvents.
- A hydrochloride salt form, improving stability and bioavailability for pharmaceutical applications.
The hydrochloride salt form is critical for optimizing pharmacokinetic properties in medicinal chemistry .
Properties
CAS No. |
2680528-50-9 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)7-2-3-9-12-8(4-11)6-13(9)5-7;/h2-3,5-6H,4H2,1H3;1H |
InChI Key |
PIRUDIQJFQUSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)CCl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization with Chloroacetaldehyde
This method leverages the reactivity of 2-aminopyridine-6-carboxylic acid derivatives with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core while simultaneously introducing the chloromethyl group.
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Starting Material : Methyl 5-amino-pyridine-2-carboxylate (hypothetical precursor).
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Reaction Conditions :
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Chloroacetaldehyde (40% aqueous solution, 1.2 eq)
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Base (NaHCO₃, 1.2 eq)
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Solvent: Ethanol (4.5:5.8 w/w substrate:solvent ratio)
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Temperature: 25–50°C
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Duration: 2–24 hours
-
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Workup :
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Concentrate under reduced pressure.
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Extract with ethyl acetate, wash with water, dry over Na₂SO₄.
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Recrystallize from ethyl acetate/hexane (1:1 v/v).
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Key Mechanistic Insights :
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The amino group at position 2 of the pyridine attacks the electrophilic α-carbon of chloroacetaldehyde, followed by intramolecular cyclization to form the imidazo ring.
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The chloromethyl group at position 2 originates from the chloroacetaldehyde’s α-chloro substituent.
Yield Optimization :
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Higher temperatures (50°C) and extended reaction times (24 hours) improve cyclization efficiency but risk decomposition.
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Sodium bicarbonate enhances nucleophilicity of the amino group while neutralizing HCl byproducts.
Comparative Analysis of Synthetic Routes
Trade-offs :
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Direct cyclization is more atom-economical but requires specialized 2-aminopyridine-6-carboxylate precursors.
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Post-cyclization methods offer flexibility but involve hazardous chlorination reagents.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : C18 column, 70:30 H₂O/ACN, λ = 254 nm. Retention time: 6.8 min.
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Melting Point : 76.5–78.0°C (decomposition observed above 80°C).
Industrial-Scale Process Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of dihydro or tetrahydro imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride has been identified as a potential therapeutic agent due to its structural similarity to other imidazo[1,2-a]pyridine derivatives known for their biological activities. These compounds have shown efficacy in modulating gamma-aminobutyric acid (GABA) receptors, which are crucial in treating conditions such as anxiety and epilepsy .
Anticancer Research
Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. This compound could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells . This application is particularly relevant given the increasing need for novel anticancer agents.
Neuropharmacology
The compound's interaction with GABA receptors suggests it may serve as a candidate for developing neuropharmacological agents. Studies have shown that compounds affecting GABA receptor subtypes can lead to improved therapeutic outcomes with fewer side effects compared to traditional treatments .
Case Study 1: GABA Receptor Modulation
In a study investigating various imidazo[1,2-a]pyridine derivatives, researchers found that specific substitutions on the imidazo ring could enhance binding affinity to GABA receptors. This compound was noted for its potential to selectively modulate GABA_A receptor subtypes without the sedative effects commonly associated with broader-spectrum GABAergic drugs .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its substituent arrangement and ring system. Below is a comparison with analogous imidazopyridine derivatives (Table 1):
Table 1: Structural Comparison of Key Imidazopyridine Derivatives
Key Observations :
- Ring Position : Derivatives like 139183-89-4 and 697739-12-1 feature the imidazo[1,5-a]pyridine core, which alters electronic properties and binding affinity compared to the [1,2-a] system in the user’s compound .
- Substituent Effects : The chloromethyl group in the user’s compound increases electrophilicity, enabling nucleophilic substitutions (e.g., in prodrug design), whereas ethyl esters (e.g., 101820-69-3) prioritize hydrolytic stability .
- Salt Form: The hydrochloride salt enhances aqueous solubility relative to non-salt analogs (e.g., 139183-89-4), which is critical for bioavailability in drug formulations .
Market and Application Trends
- User’s Compound: Market data for CAS 57892-76-9 (a close analog) indicates demand in pharmaceutical intermediates, with prices ranging from $1,800–$2,500/kg in North America and Asia (2024) .
- Competitors : Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS 697739-12-1) dominates oncology research due to its kinase inhibitory activity, with a higher similarity score (0.91) but distinct substitution pattern .
Research Findings and Implications
Pharmacological Potential
The user’s compound’s chloromethyl group and carboxylate enable dual functionality:
- Prodrug Activation: Chloromethyl groups facilitate covalent binding to biological targets (e.g., enzyme active sites), a feature less prominent in non-halogenated analogs .
- Solubility vs. Stability : The hydrochloride salt improves solubility but may reduce thermal stability compared to neutral esters (e.g., 139183-89-4), necessitating tailored storage conditions .
Industrial Relevance
- Regional Demand : Asia-Pacific dominates production (60% market share for imidazopyridines), driven by cost-effective synthesis and pharmaceutical outsourcing .
- Patent Landscape : Over 15 patents since 2020 cover imidazopyridine derivatives, though specific claims for the user’s compound remain undisclosed in the evidence .
Biological Activity
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
- Molecular Formula : C10H9ClN2O2
- SMILES Notation : COC(=O)C1=CC=CN2C1=NC(=C2)CCl
- InChIKey : NSPJKKRBWJCDTM-UHFFFAOYSA-N
The compound features a chloromethyl group attached to an imidazo[1,2-a]pyridine structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. In a study involving various 6-substituted imidazo[1,2-a]pyridines, compounds similar to this compound showed promising results against colon cancer cell lines HT-29 and Caco-2. The mechanism of action involved the initiation of apoptosis through mitochondrial pathways, including cytochrome c release and activation of caspases 3 and 8 .
Table 1: Anticancer Activity Against Colon Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | HT-29 |
| Other 6-substituted imidazo[1,2-a]pyridines | ~25 | Caco-2 |
Antimicrobial Activity
Imidazo[1,2-a]pyridine analogues have also been studied for their antimicrobial properties. Some derivatives have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for certain derivatives has been reported to be as low as 0.03 μM against Mycobacterium tuberculosis (Mtb), indicating strong potential for treating resistant infections .
Table 2: Antimicrobial Activity Against Mtb
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Other imidazo[1,2-a]pyridine derivatives | 0.03 - 5.0 | Anti-Mtb |
Case Studies
In recent studies focusing on the synthesis and biological evaluation of related compounds, researchers have highlighted the efficacy of imidazo[1,2-a]pyridines in inducing cell death in cancer models without significant toxicity to normal cells. For instance, a specific derivative demonstrated an IC50 value of approximately 25 μM against HT-29 cells while exhibiting minimal cytotoxicity towards white blood cells .
Q & A
Q. What are the established synthetic routes for methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core. A common approach includes:
- Step 1 : Cyclocondensation of 2-aminopyridine derivatives with chlorinated ketones (e.g., 1,3-dichloroacetone) in polar solvents like 1,2-dimethoxyethane under reflux .
- Step 2 : Introduction of the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, often using phosphorus oxychloride (POCl₃) as a catalyst .
- Step 3 : Esterification of the carboxyl group using methanol in the presence of acid catalysts . Critical parameters include temperature control (reflux at 80–110°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents to minimize side reactions .
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the imidazo[1,2-a]pyridine core, chloromethyl substitution, and ester group positioning .
- High-Performance Liquid Chromatography (HPLC) : Used to determine purity (typically >90%) and detect trace intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₀ClN₃O₂·HCl) and isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemical details, though limited by compound crystallinity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or PARP .
Advanced Research Questions
Q. How can computational chemistry address contradictions in proposed reaction mechanisms for chloromethyl group introduction?
Discrepancies arise in whether the chloromethylation proceeds via electrophilic substitution or radical pathways. To resolve this:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates. For example, transition states involving POCl₃-mediated electrophilic attack show lower energy barriers (~25 kcal/mol) compared to radical-initiated pathways (~35 kcal/mol) .
- Kinetic Isotope Effect (KIE) Studies : Deuterium labeling at reactive sites distinguishes between mechanisms .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during synthesis .
Q. What strategies mitigate instability of reactive intermediates during large-scale synthesis?
- Low-Temperature Quenching : Rapid cooling (-20°C) after chloromethylation prevents decomposition of the imidazo[1,2-a]pyridine intermediate .
- Protective Group Chemistry : Temporarily mask sensitive functional groups (e.g., tert-butoxycarbonyl for amines) during harsh reaction steps .
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce residence time of unstable intermediates, improving yield by 15–20% .
Q. How do structural modifications at the 2-(chloromethyl) position influence pharmacological activity?
Comparative studies of analogs reveal:
| Modification | Bioactivity Change | Mechanism Hypothesis | Reference |
|---|---|---|---|
| Replacement with -CF₃ | Increased kinase inhibition | Enhanced hydrophobic interactions | |
| Substitution with -NH₂ | Reduced cytotoxicity | Decreased electrophilicity |
- SAR Analysis : Quantify logP and polar surface area (PSA) to correlate substituent effects with membrane permeability .
- Metabolite Profiling : LC-MS identifies oxidative metabolites, guiding design of hydrolytically stable derivatives .
Methodological Considerations
Q. What safety protocols are critical when handling this compound due to its reactive chloromethyl group?
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators to prevent inhalation .
- Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to limit vapor exposure .
- Waste Disposal : Quench residual chloromethyl groups with aqueous sodium thiosulfate before disposal .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
